molecular formula C11H10F2N2O B1531706 (1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)methanol CAS No. 1696312-83-0

(1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)methanol

Cat. No. B1531706
CAS RN: 1696312-83-0
M. Wt: 224.21 g/mol
InChI Key: FZBQMPZWZIBNHI-UHFFFAOYSA-N
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Description

“(1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)methanol” is an organic compound. It contains a benzyl group which is a phenylmethanol substructure . The compound has a molecular formula of C11H10F2N2OS .


Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions. For instance, the synthesis of compounds with a 2,4-difluorobenzyl group can involve coupling with other organic compounds through reactions such as the Suzuki reaction .


Molecular Structure Analysis

The molecular structure of “this compound” includes a benzyl group attached to an imidazole ring. The benzyl group contains a 2,4-difluorobenzyl moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-difluorobenzyl alcohol, a related compound, include a density of 1.3±0.1 g/cm3, a boiling point of 194.3±25.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C .

Scientific Research Applications

Homogeneous Catalysis

Ruthenium(II) complexes incorporating N-heterocyclic carbene (NHC) ligands, including imidazole derivatives, have demonstrated significant efficiency as catalysts for C-N bond-forming reactions via hydrogen-borrowing methodology. These complexes enable the selective mono-N-methylation of various anilines using methanol as a coupling partner, showcasing the versatility of imidazole derivatives in catalysis under solvent-free conditions (Donthireddy, Illam, & Rit, 2020).

Esterification of Fatty Acids

New highly acidic ionic liquids based on 4-sulfobenzyl imidazolium hydrogensulfate, which is structurally similar to the queried compound, have been explored as catalysts for the esterification of oleic acid with methanol. These ionic liquids exhibit promising activity, suggesting potential applications of imidazole derivatives in biofuel production (Aghabarari et al., 2014).

Synthesis of Biomimetic Chelating Ligands

(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, a compound related to the one of interest, was synthesized as a precursor for the development of biomimetic chelating ligands. This approach highlights the role of imidazole derivatives in mimicking biological molecules for potential applications in medicinal chemistry and material science (Gaynor, McIntyre, & Creutz, 2023).

Antimicrobial Activity

Some novel imidazole-bearing isoxazole derivatives have shown potential antimicrobial activity. This suggests the utility of imidazole compounds in developing new antimicrobial agents, further emphasizing their importance in pharmaceutical research (Maheta, Patel, & Naliapara, 2012).

Catalysis and Synthesis

Imidazole derivatives have been used in catalysts for the acceptorless dehydrogenation of alcohols to carboxylic acids, indicating their utility in green chemistry applications. Such catalysts enable efficient transformations with concomitant hydrogen gas evolution, showcasing the environmental benefits of utilizing imidazole-based compounds (Borah, Saha, Sarma, & Das, 2020).

Biochemical Analysis

Biochemical Properties

(1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with alcohol dehydrogenase, where it acts as a substrate . This interaction is crucial for its metabolism and subsequent biochemical effects. Additionally, the compound may interact with other enzymes involved in oxidative stress responses and cellular detoxification processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in apoptosis and cell proliferation . It also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with alcohol dehydrogenase results in the inhibition of the enzyme’s activity . This binding interaction is critical for its overall biochemical and cellular effects. Additionally, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions . It may undergo degradation over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and exerts beneficial effects on cellular function . At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes without significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and cytochrome P450, which are crucial for its metabolism . These interactions lead to the formation of metabolites that can further influence cellular function. The compound’s effects on metabolic flux and metabolite levels are significant, as they can impact overall cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Its localization to other organelles, such as the nucleus, can impact gene expression and cellular signaling pathways.

properties

IUPAC Name

[1-[(2,4-difluorophenyl)methyl]imidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O/c12-9-2-1-8(11(13)3-9)4-15-5-10(6-16)14-7-15/h1-3,5,7,16H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBQMPZWZIBNHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CN2C=C(N=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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